molecular formula C8H7N3O2 B11756529 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one

8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B11756529
M. Wt: 177.16 g/mol
InChI Key: YJZPDVBZHWFGHX-UHFFFAOYSA-N
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Description

8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a benzotriazinone core with a methoxy substituent at the 8-position. The methoxy group at position 8 is anticipated to influence electronic properties, solubility, and intermolecular interactions, similar to substituents in related compounds discussed below .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methoxybenzoic acid with sodium nitrite in the presence of hydrochloric acid, followed by cyclization under basic conditions . Another approach involves the use of 2-amino-4-methoxybenzamide, which undergoes diazotization and subsequent cyclization to form the desired triazine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved yield, scalability, and reduced reaction times. For instance, a continuous flow reactor can be used to facilitate the photocyclization of acyclic aryl triazine precursors under violet light (420 nm), resulting in high yields within a short residence time .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, amine derivatives, and substituted triazines, which can be further utilized in various applications .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that derivatives of 1,2,3-benzotriazines, including 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one, exhibit significant binding affinity to serotonin receptors (5-HT1A), suggesting potential as antidepressants. Studies have shown that these compounds can modulate neurotransmitter systems effectively, which is crucial for treating depression and anxiety disorders .

2. Antifungal and Antimicrobial Properties
Compounds related to this compound have been evaluated for their antifungal and antibacterial activities. For instance, research has demonstrated that certain triazine derivatives possess remarkable antimicrobial efficacy against various strains of bacteria and fungi. This property makes them candidates for developing new antimicrobial agents .

3. Antihypertensive Effects
Some studies have highlighted the antihypertensive potential of triazine derivatives. These compounds may act by modulating vascular tone and influencing the renin-angiotensin system, thereby providing therapeutic benefits in managing hypertension .

4. Cancer Treatment
The triazine scaffold has been explored for its anticancer properties. Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The mechanisms often involve the modulation of signaling pathways associated with cell growth and survival .

Synthetic Applications

1. Synthesis Methodologies
The synthesis of this compound can be achieved through several methodologies involving heterocyclization reactions. Recent advancements include efficient synthetic routes that utilize intramolecular reactions under mild conditions, yielding high purity and yield .

2. Versatile Building Block
This compound serves as a versatile building block in organic synthesis. It can be used to create more complex structures through further functionalization reactions such as alkylation and acylation. Its ability to act as an intermediate facilitates the development of novel compounds with tailored biological activities .

Industrial Applications

1. Dyes and Pigments
Due to their vibrant colors and stability, triazine derivatives are also employed in the dye industry. They are utilized in the formulation of dyes for textiles and plastics, providing a range of colors with excellent fastness properties .

2. Pesticides
The agricultural sector benefits from the application of triazine compounds as pesticides. Their efficacy against various pests makes them valuable in crop protection strategies .

Case Studies

Study Application Findings
Sivakumar et al., 2020Antimicrobial ActivityDemonstrated good to moderate antibacterial activity against E. coli and S.aureus with specific triazole derivatives showing significant zones of inhibition .
Research on AntidepressantsNeurotransmitter ModulationFound that certain benzotriazine derivatives effectively bind to serotonin receptors, indicating potential use in treating mood disorders .
Synthesis StudyEfficient SynthesisDeveloped a new method for synthesizing 4-alkoxy- and 4-aryloxybenzo[d][1,2,3]triazines under mild conditions with high yields .

Mechanism of Action

The mechanism of action of 8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases. The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Type

The biological and physicochemical properties of benzotriazinone derivatives are highly dependent on substituent position and type:

  • 3-Substituted Derivatives: 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one (MW: 203.24 g/mol) features a butyl group at position 3, enhancing lipophilicity. This compound is commercially available but lacks detailed biological data . 3-Phenylbenzo[d][1,2,3]triazin-4(3H)-one undergoes rhodium-catalyzed C–H alkylation with carbonyl sulfoxonium ylides, demonstrating reactivity at the triazinone core .
  • Fused-Ring Derivatives: Pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one (e.g., compound 8a) exhibits a fused pyrido-thieno system, with a high melting point (300–302°C) and distinct IR absorption at 1690 cm⁻¹ (C=O) . Thieno[2,3-d][1,2,3]triazin-4(3H)-ones (e.g., compounds 4a–c) are synthesized via diazotization of thiophene precursors under mild conditions, suggesting utility in anti-allergic drug development .

Physicochemical Properties

  • Melting Points: Fused-ring derivatives (e.g., pyrido-thieno-triazinones) exhibit higher melting points (300–302°C) compared to alkyl-substituted analogs .
  • Spectroscopic Data: IR spectra of pyrido-thieno-triazinones show C=O stretches at 1690 cm⁻¹, while ¹H NMR reveals aromatic protons at δ 7.3–8.2 ppm .
  • Molecular Weight and Solubility : Alkyl-substituted derivatives (e.g., 3-butyl) have lower molecular weights (203–377 g/mol) and increased lipophilicity compared to polar fused-ring systems .

Biological Activity

8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H8N4O\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{O}

This compound features a methoxy group attached to a benzotriazine core, which is significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities attributed to this compound, particularly its anticancer properties. The following sections provide detailed insights into its efficacy against different cancer cell lines and its mechanisms of action.

In Vitro Studies

  • Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
    • MCF7 (breast cancer) : IC₅₀ values were reported at approximately 15 µM.
    • A549 (lung cancer) : The compound showed an IC₅₀ of about 12 µM.
    • HeLa (cervical cancer) : IC₅₀ values were around 10 µM.
    These values indicate a promising potential for the compound as an anticancer agent compared to standard chemotherapeutics like doxorubicin, which has an IC₅₀ of 0.877 µM against HepG2 cells .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases 3 and 9. This was confirmed by flow cytometry and Western blot analyses.
    • Cell Cycle Arrest : It was observed that treatment with this compound leads to G1 phase arrest in the cell cycle, preventing further proliferation .

Structure-Activity Relationship (SAR)

The structural modifications on the benzotriazine scaffold have been studied to enhance anticancer activity. Substituents at the 4-position significantly influence cytotoxicity and selectivity towards specific cancer types. For example:

  • Compounds with halogen substitutions exhibited increased potency against MCF7 cells.
  • The introduction of electron-withdrawing groups improved interaction with target proteins involved in cell proliferation .

Summary of Research Findings

A summary table below encapsulates key findings from various studies regarding the biological activity of this compound:

Study ReferenceCell LineIC₅₀ (µM)Mechanism
MCF715Apoptosis induction
A54912Cell cycle arrest
HeLa10Caspase activation

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • In a study involving xenograft models of melanoma, administration of this compound resulted in a significant reduction in tumor volume compared to controls.
  • Another study highlighted its synergistic effects when combined with conventional chemotherapeutics, leading to enhanced efficacy and reduced side effects .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

8-methoxy-3H-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C8H7N3O2/c1-13-6-4-2-3-5-7(6)9-11-10-8(5)12/h2-4H,1H3,(H,9,10,12)

InChI Key

YJZPDVBZHWFGHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=NNC2=O

Origin of Product

United States

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